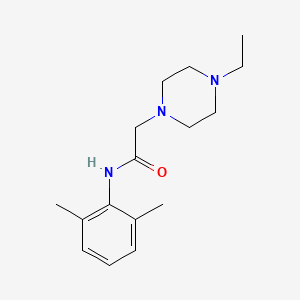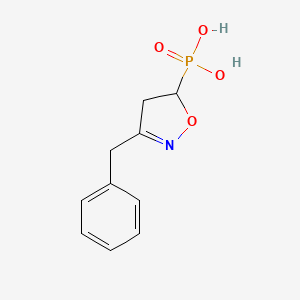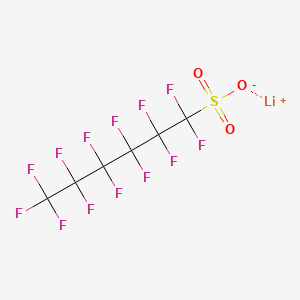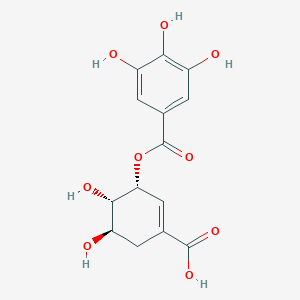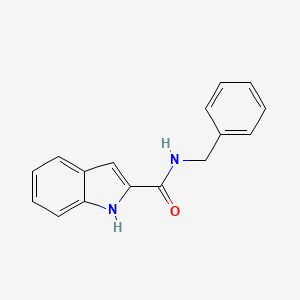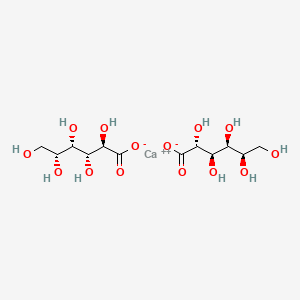
1-(7-Guanyl)-4-(7-guanosinyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“7-G-7-GB”是一种合成化学品,以其独特的性质和在各个领域的应用而闻名。它是一种杂环化合物,意味着它包含由至少两种不同元素组成的环状结构。
准备方法
合成路线和反应条件
“7-G-7-GB”的合成涉及多个步骤,从核心杂环结构的制备开始。常见的合成路线包括环化反应,其中前体分子在特定条件下发生环形成。这些反应通常需要催化剂,例如过渡金属,并在受控温度和压力下进行,以确保高产率和纯度。
工业生产方法
“7-G-7-GB”的工业生产通常涉及大型化学反应器,其中合成过程针对效率和成本效益进行了优化。该过程可能包括连续流动反应,其中反应物连续地送入反应器,而产物则连续地排出。这种方法可以更好地控制反应条件和可扩展性。
化学反应分析
反应类型
“7-G-7-GB”经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成化合物的还原形式。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。常见的试剂包括卤素和亲核试剂。
常见试剂和条件
涉及“7-G-7-GB”的反应通常需要特定的试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在催化剂存在下,像氯或溴这样的卤素。
主要产品
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
“7-G-7-GB”在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针的潜力,以研究细胞过程。
医学: 探索其在治疗各种疾病(包括癌症和传染病)中的治疗潜力。
工业: 用于开发新材料并作为化学反应中的催化剂。
作用机制
“7-G-7-GB”的作用机制涉及其与细胞内特定分子靶标的相互作用。它可能与酶或受体结合,调节其活性并触发下游信号通路。确切的分子靶标和通路取决于该化合物使用时的特定应用和背景。
相似化合物的比较
“7-G-7-GB”可以与其他杂环化合物进行比较,以突出其独特性:
喹啉: 结构相似,但在反应性和应用方面有所不同。
吡啶: 另一种具有不同化学性质和用途的杂环化合物。
呋喃: 环中包含一个氧原子,导致与“7-G-7-GB”相比反应性不同。
“7-G-7-GB”的独特性在于其特定的环状结构以及附着在其上的官能团,这些官能团赋予其独特的化学和生物学性质。
属性
CAS 编号 |
74746-59-1 |
|---|---|
分子式 |
C19H25N10O6+ |
分子量 |
489.5 g/mol |
IUPAC 名称 |
2-amino-7-[4-(2-amino-6-oxo-1H-purin-7-yl)butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C19H24N10O6/c20-18-23-13-9(15(33)25-18)27(6-22-13)3-1-2-4-28-7-29(14-10(28)16(34)26-19(21)24-14)17-12(32)11(31)8(5-30)35-17/h6-8,11-12,17,30-32H,1-5H2,(H5-,20,21,23,24,25,26,33,34)/p+1/t8-,11-,12-,17-/m1/s1 |
InChI 键 |
GDKHUFACIJCCKL-MZYRTQMTSA-O |
手性 SMILES |
C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N |
规范 SMILES |
C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


